(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone
Description
The compound “(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone” is a benzothiazine derivative characterized by a 1,4-benzothiazin ring system with a 1,1-dioxide moiety, a phenyl group at position 4, and a 4-methoxyphenyl ketone substituent at position 2. For example, sodium hydride in DMF has been employed to activate phenolic precursors for coupling with halogenated intermediates, as seen in the synthesis of related benzoxathiins .
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-27-18-13-11-16(12-14-18)22(24)21-15-23(17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(21,25)26/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQDIPIBCHVVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions.
Oxidation: The resulting benzothiazine is then oxidized to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the dioxido groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzoyl chlorides, in the presence of bases like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to modulate specific biological pathways makes them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido groups are particularly important for binding to active sites, while the phenyl and methoxyphenyl groups enhance its affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 4-phenyl-1,4-benzothiazin-1,1-dioxide core and a 4-methoxyphenyl ketone. Key analogues include:
| Compound Name | Core Structure | Position 4 Substituent | Position 2 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazin-1,1-dioxide | Phenyl | 4-Methoxyphenyl methanone | C22H17NO4S | 391.44 | Methoxy enhances electron density |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazin-1,1-dioxide | 4-Butylphenyl | Phenyl methanone | C26H25NO3S | 443.54 | Alkyl chain increases lipophilicity |
| (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone | 1,4-Benzothiazin-1,1-dioxide | Phenyl | Phenyl methanone | C20H15NO3S | 361.40 | Lacks methoxy, simpler electronic profile |
Key Observations :
- The 4-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to phenyl or alkylphenyl substituents in analogues. This may enhance solubility in polar solvents or influence binding interactions in biological systems.
- The butylphenyl analogue exhibits significantly higher molecular weight (443.54 vs. 391.44) and lipophilicity due to the alkyl chain, which could impact pharmacokinetic properties.
Crystallographic and Conformational Comparisons
While crystallographic data for the target compound are unavailable, related structures provide insights:
- The benzothiazole-based compound {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone crystallizes in a monoclinic system (P21/n) with distinct C–H···N and C–H···π interactions. Such interactions are critical for stabilizing molecular conformations and could be relevant to the target compound’s solid-state behavior.
- Software tools like SHELXL and ORTEP are routinely used to refine anisotropic displacement parameters and visualize molecular geometries in similar heterocyclic systems.
Biological Activity
(1,1-Dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone, also known as benzothiazinone, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazine ring system and methoxy substitution. Its IUPAC name is (1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone. The molecular formula is C22H17NO4S, and it has a molecular weight of 395.5 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The dioxido groups enhance binding affinity to active sites on target proteins, while the phenyl and methoxy groups contribute to the compound's specificity and potency.
Biological Activities
Research indicates that (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that benzothiazinones possess significant antimicrobial properties. For instance, a study by Deshmukh et al. (2007) demonstrated that derivatives of benzothiazine exhibited potent antibacterial effects against various strains of bacteria .
2. Antitumor Activity
Research has indicated that compounds in the benzothiazine family may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways .
3. Anti-inflammatory Effects
Benzothiazine derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
Case Studies
Several case studies have been conducted to evaluate the biological activity of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone:
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that the presence of the methoxy group in (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone significantly enhances its solubility and bioavailability compared to other benzothiazine derivatives without this substitution.
| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | Low | Moderate |
| Compound B | High | Moderate | High |
| (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
